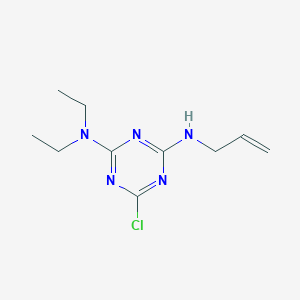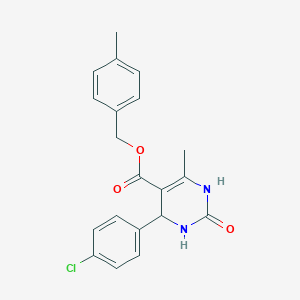![molecular formula C25H17ClN4 B3871518 2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B3871518.png)
2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile is a chemical compound that belongs to the class of indole derivatives. It is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile involves the inhibition of tubulin polymerization, which is essential for cell division. By disrupting the formation of microtubules, the compound prevents the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been found to have anti-inflammatory and antiviral effects. It has been shown to inhibit the replication of the hepatitis C virus and reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile is its high potency, which allows for the use of lower concentrations in experiments. However, its low solubility in aqueous solutions can make it challenging to work with. Additionally, its mechanism of action may not be selective to cancer cells, which could lead to off-target effects.
Direcciones Futuras
There are several potential future directions for research on 2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile. One area of interest is the development of more soluble derivatives of the compound to improve its bioavailability. Another potential direction is the investigation of its potential as a treatment for viral infections, such as hepatitis C. Additionally, further research could be done to explore its potential as a combination therapy with other anticancer drugs.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to induce apoptosis, inhibit cell migration, and reduce tumor growth in animal models.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(4-chlorophenyl)methyl]indol-3-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4/c26-20-11-9-17(10-12-20)15-30-16-19(21-5-1-4-8-24(21)30)13-18(14-27)25-28-22-6-2-3-7-23(22)29-25/h1-13,16H,15H2,(H,28,29)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITANKXAAWRKXTL-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C(C#N)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=C(\C#N)/C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-{2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)-5-nitroquinoline](/img/structure/B3871442.png)
![N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3871443.png)

![2-(benzylthio)-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3871455.png)

![5-amino-3-[1-cyano-2-(7-methoxy-1,3-benzodioxol-5-yl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3871469.png)
![3-[3-bromo-4-(cyanomethoxy)-5-methoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3871472.png)
![(4-isopropyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B3871483.png)
![3-(3-iodophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B3871498.png)
![1-(2-fluorophenyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B3871525.png)

![(3-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3871541.png)

